molecular formula C19H24ClN3 B15341726 2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride CAS No. 19809-20-2

2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride

Cat. No.: B15341726
CAS No.: 19809-20-2
M. Wt: 329.9 g/mol
InChI Key: IWIMVHVHNAQCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its benzimidazole core structure, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride typically involves the following steps:

  • Benzimidazole Formation: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

  • Benzyl Group Introduction: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzimidazole core in the presence of a Lewis acid catalyst.

  • Dimethylaminopropyl Group Addition: The dimethylaminopropyl group is added through nucleophilic substitution, where 3-dimethylaminopropyl chloride reacts with the benzimidazole derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents to the benzimidazole core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can have different biological and chemical properties.

Scientific Research Applications

2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: Other benzimidazole derivatives, such as benzydamine hydrochloride and 3-dimethylaminopropyl 2-benzylaminobenzoate hydrochloride, share structural similarities but differ in their functional groups and biological activities.

  • Uniqueness: The presence of the dimethylaminopropyl group in this compound contributes to its distinct chemical and biological properties, making it suitable for specific applications.

Biological Activity

2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and antiparasitic properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The structure of this compound features a benzimidazole core with a benzyl group and a dimethylaminopropyl substituent. This structural configuration is significant for its biological interactions.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit notable anticancer properties. A study highlighted that compounds with similar structures to this compound demonstrated effective cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values as low as 5.2 µM against MDA-MB-231 breast cancer cells, indicating potent anticancer effects .

Mechanism of Action:
The anticancer activity is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage. The activation of p53 and related pathways leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies report MIC values ranging from 0.39 µg/mL to 6.1 µg/mL against Mycobacterium tuberculosis (Mtb), demonstrating their potential in treating tuberculosis .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µg/mL)Target Organism
2-Benzyl-1-(3-dimethylaminopropyl)benzimidazoleTBDTBD
Compound A0.39Mtb H37Rv
Compound B5.2MDA-MB-231
Compound C6.1Drug-resistant Mtb

Case Studies

Several studies have explored the biological effects of benzimidazole derivatives:

  • Case Study 1: A series of benzimidazole derivatives were tested for their efficacy against cancer cell lines including SK-Hep1 and Eca109. The results showed significant growth inhibition, particularly with compounds exhibiting specific substitutions on the benzimidazole ring .
  • Case Study 2: In vitro studies on trypanosomatid parasites revealed that certain benzimidazole derivatives had IC50 values below 5 µM, indicating strong antiparasitic activity while exhibiting low toxicity towards mammalian cells .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their structural features. Modifications at specific positions on the benzimidazole ring can enhance potency and selectivity against various targets:

  • Position 1: Alkyl substitutions increase lipophilicity, enhancing cell membrane penetration.
  • Position 2: Electron-withdrawing groups can improve binding affinity to target enzymes.
  • Position 5: Modifications here often correlate with increased cytotoxicity against cancer cells.

Table 2: Structure-Activity Relationship of Benzimidazoles

PositionModification TypeEffect on Activity
1Alkyl groupIncreased potency
2Electron-withdrawing groupEnhanced binding affinity
5Various substitutionsIncreased cytotoxicity

Properties

CAS No.

19809-20-2

Molecular Formula

C19H24ClN3

Molecular Weight

329.9 g/mol

IUPAC Name

3-(2-benzylbenzimidazol-1-yl)propyl-dimethylazanium;chloride

InChI

InChI=1S/C19H23N3.ClH/c1-21(2)13-8-14-22-18-12-7-6-11-17(18)20-19(22)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H

InChI Key

IWIMVHVHNAQCRH-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.